3-Iodo-4-methylbenzyl alcohol
Overview
Description
Synthesis Analysis
The synthesis of 3-Iodo-4-methylbenzyl alcohol and related compounds often involves cascade reactions or multicomponent coupling processes. For example, the use of o-bromobenzyl alcohol in palladium-catalyzed reactions to synthesize polycyclic aromatic hydrocarbons through a cascade of deacetonative cross-coupling and intramolecular cyclization has been reported. These methodologies highlight the versatility of halogenated benzyl alcohols in facilitating complex organic syntheses (Iwasaki et al., 2015).
Molecular Structure Analysis
The molecular structure of 3-Iodo-4-methylbenzyl alcohol is characterized by the presence of an iodine atom, which significantly influences its electronic properties and reactivity patterns. Studies involving DFT calculations have explored the effects of substituents on the aromatic ring, providing insights into the electronic structure and potential reactivity pathways of such molecules (Baciocchi et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of 3-Iodo-4-methylbenzyl alcohol includes participation in various coupling reactions and cyclization processes. For instance, its derivatives have been used in oxidative cyclization reactions to form seven-membered lactones and in Brønsted acid-catalyzed cycloadditions to create heterocyclic scaffolds. These reactions underscore the compound's utility as a versatile intermediate in organic synthesis (Rayabarapu & Cheng, 2002; Mei et al., 2017).
Physical Properties Analysis
The physical properties of 3-Iodo-4-methylbenzyl alcohol, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of the iodine atom and the methyl group affects its polarity and hydrogen bonding capabilities, which in turn influence these physical properties. Research focusing on the synthesis and characterization of similar compounds provides valuable data that can be extrapolated to understand the physical behavior of 3-Iodo-4-methylbenzyl alcohol (Akula et al., 2002).
Chemical Properties Analysis
The chemical properties of 3-Iodo-4-methylbenzyl alcohol, including reactivity towards nucleophiles and electrophiles, are central to its application in organic synthesis. Its ability to undergo facile substitution reactions due to the presence of the iodine atom makes it an important building block in the construction of complex molecules. The compound's behavior in multicomponent reactions, as well as its potential for further functionalization, highlights its chemical versatility (Bhattacharjee et al., 2019).
Scientific Research Applications
Oxidative Debenzylation of 4-Methoxy-α-methylbenzyl Esters : Introduced as a new protecting group for carboxylic acids, 4-Methoxy-α-methylbenzyl alcohol demonstrated compatibility with several functional groups vulnerable to reductive debenzylation reaction (Yoo, Kim, & Kyu, 1990).
Oxidation of Alcohols by Hydrogen Peroxide, Catalyzed by Methyltrioxorhenium (MTO) : This study explored the oxidation of primary and secondary alcohols, including 4-Me-alpha-methylbenzyl alcohol, using hydrogen peroxide and MTO as a catalyst (Zauche & Espenson, 1998).
Radioiodinated 2-nitrobenzyl Carbamates as Bioreductive Alkylating Agents : This research involved the synthesis of N-methylcarbamates of iodonitrobenzyl alcohols, including 4-iodo-2-nitrobenzyl alcohol, for potential application in imaging agents (Culbert, Wearring, Chamberlain, & Hunter, 1993).
Synthesis of Group 13 Sesquialkoxides and Their Application as Precursors to Crystalline Oxide Films : The reaction of Me3Ga with 4-methylbenzyl alcohol resulted in the formation of sesquialkoxide, demonstrating its potential application in oxide film production (Basharat et al., 2007).
Selective Photocatalytic Oxidation of Benzyl Alcohol and Its Derivatives : This study focused on the oxidation of derivatives like 4-methylbenzyl alcohol into corresponding aldehydes, demonstrating its utility in photocatalytic processes (Higashimoto et al., 2009).
A Convenient Pd-mediated Oxidation of 4-methylbenzyl Alcohol : Described a mild and convenient method for the oxidation of 4-methylbenzyl alcohol to 4-methylbenzyaldehyde, showcasing its relevance in chemical synthesis (Briones-Miguéns et al., 2013).
Highly Chemo- and Regio-selective Hydroxylations of o- and m-Substituted Toluenes : Demonstrated the biotransformation of 4-methylbenzyl chloride with Cellulosimicrobium cellulans EB-8-4 to 4-methylbenzyl alcohol, revealing a novel dehalogenation activity (Dai et al., 2010).
Safety And Hazards
properties
IUPAC Name |
(3-iodo-4-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-2-3-7(5-10)4-8(6)9/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJVNDPZLOBKMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409084 | |
Record name | 3-Iodo-4-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-4-methylbenzyl alcohol | |
CAS RN |
165803-89-4 | |
Record name | 3-Iodo-4-methylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodo-4-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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